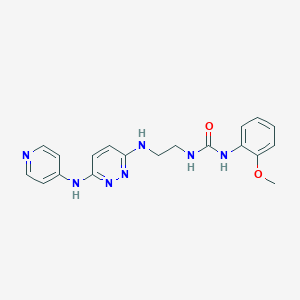

1-(2-Methoxyphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(2-Methoxyphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea" is a urea derivative that is likely to possess biological activity given the presence of a urea moiety and substituted phenyl groups. Urea derivatives are known for their wide range of biological activities, including antiproliferative, anticancer, and enzyme inhibitory effects .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, similar compounds have been synthesized using different methods. For instance, a flexible series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to optimize the spacer length and test compounds with greater conformational flexibility . Another approach involved the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas through a key intermediate, 6-aminoimidazo[1,2-a]pyrazine . These methods highlight the versatility in the synthesis of urea derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The crystal structure of a similar compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was characterized by various spectroscopic methods and single-crystal X-ray diffraction . This detailed analysis provides insights into the three-dimensional arrangement of atoms and the potential interaction sites for biological targets.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The presence of an amino group and a urea moiety allows for interactions with biological macromolecules, such as enzymes or receptors. For example, the flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas showed antiacetylcholinesterase activity, indicating that these compounds can interact with the enzyme's active site .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The substituents on the phenyl rings and the length of the spacers between pharmacophoric units can affect these properties. For instance, the optimal chain length of five methylene groups in the flexible urea series was found to allow efficient interaction with enzyme hydrophobic binding sites . Additionally, the introduction of a cyclohexyl group instead of a benzyl group showed that an aromatic residue is not a prerequisite for activity, which could influence the compound's lipophilicity and, consequently, its pharmacokinetic properties .

Scientific Research Applications

Anticancer Potential

Research highlights the role of urea derivatives, similar to the specified compound, in the field of cancer treatment. A study by Xiao-meng Wang et al. (2015) investigated the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, replacing the acetamide group with alkylurea, demonstrating significant anticancer effects with reduced toxicity. These compounds showed potent antiproliferative activities against human cancer cell lines and effectively inhibited tumor growth in mice models, suggesting their potential as anticancer agents with low toxicity (Wang et al., 2015).

Enzyme Inhibition

Urea derivatives also play a crucial role in enzyme inhibition, which is pivotal in developing therapeutic agents. Sujayev et al. (2016) synthesized a cyclic urea derivative and tested it for the inhibition of carbonic anhydrase isozymes, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), demonstrating effective inhibition profiles. These findings underscore the potential of urea derivatives in designing inhibitors for various enzymes relevant to pathological conditions (Sujayev et al., 2016).

Neuroprotective Properties

In the realm of neurodegenerative diseases, urea and thiourea derivatives have shown promise. Azam et al. (2009) designed and synthesized a series of urea and thiourea derivatives that exhibited significant antiparkinsonian activity in haloperidol-induced catalepsy in mice. These compounds were not only effective in mitigating Parkinson's disease symptoms but also demonstrated neuroprotective properties by affecting biochemical markers of oxidative stress in the brain. This research opens avenues for developing new therapeutic strategies for Parkinson's disease and underscores the importance of urea derivatives in neuroprotection (Azam et al., 2009).

properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O2/c1-28-16-5-3-2-4-15(16)24-19(27)22-13-12-21-17-6-7-18(26-25-17)23-14-8-10-20-11-9-14/h2-11H,12-13H2,1H3,(H,21,25)(H,20,23,26)(H2,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATGZBXRJATGSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3012552.png)

![3-[(3-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012554.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B3012556.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3012567.png)

![Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B3012571.png)

![N-(4-acetamidophenyl)-2-((4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3012575.png)